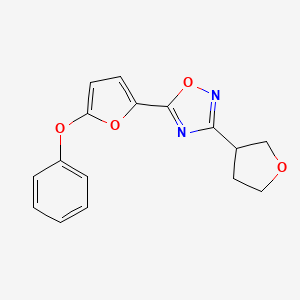

![molecular formula C17H27N3O B5523866 N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea](/img/structure/B5523866.png)

N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-acyl-N-phenyl ureas involves various methods, including the reaction of acylazides with specific amines or the direct addition reaction of amines to isocyanates. For example, novel derivatives of N-acyl-N-phenyl ureas have been synthesized through reactions involving piperidine and substituted piperidines, showing potential as plant growth regulators and demonstrating anti-inflammatory and anti-proliferative activities (Song Xin-jian et al., 2006); (A. Ranise et al., 2001).

Molecular Structure Analysis

The molecular structure of N-acyl-N-phenyl ureas has been extensively studied using techniques like IR, Raman, 1H, and 13C NMR spectroscopy. These studies provide insights into the conformational preferences of these compounds and their structural features. For instance, ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine adopt a flattened chair-chair conformation, with N–CH3 groups in an equatorial position, indicating the structural diversity within this class of compounds (I. Iriepa et al., 1997).

Chemical Reactions and Properties

N-acyl-N-phenyl ureas undergo various chemical reactions, including cyclizations and reactions with electrophiles, to yield a variety of functionalized products. The chemical reactivity of these compounds is influenced by their molecular structure, with certain substitutions leading to specific reaction outcomes. For example, the reaction of N-acyl-N-phenyl ureas with ethyl acetoacetate can lead to the formation of pyridones, demonstrating the chemical versatility of these compounds (R. Vaickelionienė et al., 2005).

Physical Properties Analysis

The physical properties of N-acyl-N-phenyl ureas, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and substituents present in the compound. Studies have shown that modifications in the urea structure can significantly alter these physical properties, affecting their utility in different applications.

Chemical Properties Analysis

The chemical properties of N-acyl-N-phenyl ureas, including their reactivity, stability, and interactions with biological targets, are of significant interest. These compounds exhibit a range of activities, from anti-inflammatory and anti-proliferative to acetylcholinesterase inhibition, highlighting their potential in medicinal chemistry and biological research. The chemical properties are closely linked to their structure, with specific functional groups contributing to their biological activities (J. Vidaluc et al., 1995).

Scientific Research Applications

Synthesis and Chemical Reactions

N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea is a compound that could potentially participate in a range of chemical reactions due to its functional groups. Research in directed lithiation has shown that similar urea derivatives can be doubly lithiated on the nitrogen and ortho to the directing metalating group, allowing for high yields of substituted products through reactions with various electrophiles (Smith et al., 2013). Such methodologies can be pivotal in developing synthetic pathways for complex molecules, including pharmaceuticals and materials.

Pharmacological Research

Although not directly related to N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea, research on structurally related compounds has provided insights into potential pharmacological applications. For example, studies on allosteric antagonists of the cannabinoid CB1 receptor have shown significant effects on neuronal excitability, suggesting potential therapeutic applications in CNS diseases (Wang et al., 2011). Although this specific compound is not mentioned, the investigation into structurally related molecules can offer a blueprint for exploring pharmacological properties.

Green Chemistry and Environmental Considerations

Research into green chemistry methodologies has highlighted the utility of urea derivatives in synthesizing piperidin-4-one derivatives using environmentally benign solvents, such as a deep eutectic solvent of glucose and urea, which is considered a new environmentally safe synthetic method (Hemalatha & Ilangeswaran, 2020). This approach underscores the importance of sustainable practices in chemical synthesis, potentially applicable to the synthesis and modification of N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea and its derivatives.

Advanced Material Research

In material science, the modification of surfaces and interfaces with functional molecules like urea derivatives can significantly impact the development of sensors and bioelectronics. An example is the use of N2 incorporated diamond nanowire films for the quantitative determination of urea, where urease and other enzymes are immobilized on modified surfaces (Shalini et al., 2014). Such research demonstrates the potential of N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea in biosensor technology, given its structural features that could facilitate surface modification and enzyme immobilization.

properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3-(1-piperidin-1-ylpropan-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-13-9-14(2)11-16(10-13)19-17(21)18-15(3)12-20-7-5-4-6-8-20/h9-11,15H,4-8,12H2,1-3H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALUKGNJMIIXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NC(C)CN2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-8-[(1-methyl-1H-indol-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5523800.png)

![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)

![3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)

![N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)

![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)

![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)

![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)

![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)

![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)

![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)